molecular formula C36H38N2O6 B1669343 Curine CAS No. 436-05-5

Curine

Cat. No. B1669343
CAS RN: 436-05-5
M. Wt: 594.7 g/mol
InChI Key: NGZXDRGWBULKFA-VSGBNLITSA-N
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Description

Curine is a crystalline alkaloid with the molecular formula C36H38N2O6 . It is structurally very similar to tubocurarine and is obtained from the same South American vine .


Molecular Structure Analysis

Curine has a molecular weight of 594.7 . It is a bisbenzylisoquinoline alkaloid , which is a large group of natural products widely distributed in plants of several families .


Physical And Chemical Properties Analysis

Curine has a molecular formula of C36H38N2O6 and a molecular weight of 594.7 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects Curine, a bisbenzylisoquinoline alkaloid isolated from Chondrodendron platyphyllum, has been studied for its potential therapeutic effects. Research demonstrates curine's ability to inhibit prostaglandin E2, suggesting its role in reducing inflammation and pain without toxic side effects. This effect is comparable to indomethacin, indicating curine's potential in anti-inflammatory drug development (Leite et al., 2014).

Mast Cell-Dependent Responses Curine has also been shown to inhibit mast cell-dependent responses in mice, including scratching behavior and paw edema, through mechanisms related to mast cell stabilization. This finding suggests curine's potential benefits in treating allergic disorders by inhibiting immediate allergic reactions (Ribeiro-Filho et al., 2014).

Cytotoxic Effects on Leukemic Cells Further research into curine's cytotoxic effects on leukemic cell lines has revealed its ability to induce apoptosis and cell cycle arrest in HL-60 cells. These effects suggest curine's potential as a pharmacological drug in cancer treatment, highlighting its ability to target and eliminate cancer cells (Dantas et al., 2015).

Anti-Allergic Properties Curine exhibits significant anti-allergic effects in models of lung, skin, and systemic allergy, demonstrating its potential in anti-allergic drug development. These effects are achieved through mechanisms involving inhibition of IL-13 and eotaxin production, as well as calcium influx modulation (Ribeiro-Filho et al., 2015).

Inhibition of Macrophage Activation and Neutrophil Recruitment Curine has shown to inhibit macrophage activation and neutrophil recruitment in a mouse model of lipopolysaccharide-induced inflammation. This effect is associated with the inhibition of inflammatory cytokines and nitric oxide production, pointing to curine's anti-inflammatory potential (Ribeiro-Filho et al., 2019).

Safety And Hazards

Curine is classified as having acute toxicity - Category 2, for Oral, Dermal, and Inhalation routes . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is advised to handle Curine with care, using protective clothing and working in a well-ventilated area .

Future Directions

While specific future directions for Curine are not mentioned in the search results, it has been suggested that Curine has the potential for anti-allergic drug development . This is due to its significant anti-allergic effects in models of lung, skin, and systemic allergy .

properties

IUPAC Name

(1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZXDRGWBULKFA-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893489
Record name (-)-Bebeerine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Curine

CAS RN

436-05-5, 26057-51-2
Record name (-)-Curine
Source CAS Common Chemistry
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Record name Curine
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Record name Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77034
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Record name (-)-Bebeerine
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Record name Curine
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Record name CURINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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